molecular formula C28H53N9O7 B14180075 L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine CAS No. 923929-79-7

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine

Cat. No.: B14180075
CAS No.: 923929-79-7
M. Wt: 627.8 g/mol
InChI Key: OVBWXKXHRNIUCH-BLQWBTBKSA-N
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Description

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine is a complex peptide compound with a unique structure that includes multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine typically involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and composition of the peptide. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput techniques to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, potentially altering the compound’s properties.

    Reduction: This reaction can reduce disulfide bonds or other oxidized groups within the peptide.

    Substitution: This reaction can replace specific functional groups with others, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to preserve the integrity of the peptide structure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield thiols or amines.

Scientific Research Applications

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine has several scientific research applications:

    Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

    Biology: It is used to investigate protein-protein interactions and enzyme-substrate relationships.

    Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
  • L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine
  • L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-serine

Uniqueness

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

923929-79-7

Molecular Formula

C28H53N9O7

Molecular Weight

627.8 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C28H53N9O7/c1-7-16(6)22(26(42)36-21(15(4)5)25(41)35-19(27(43)44)10-11-20(30)38)37-24(40)18(9-8-12-33-28(31)32)34-23(39)17(29)13-14(2)3/h14-19,21-22H,7-13,29H2,1-6H3,(H2,30,38)(H,34,39)(H,35,41)(H,36,42)(H,37,40)(H,43,44)(H4,31,32,33)/t16-,17-,18-,19-,21-,22-/m0/s1

InChI Key

OVBWXKXHRNIUCH-BLQWBTBKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N

Origin of Product

United States

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